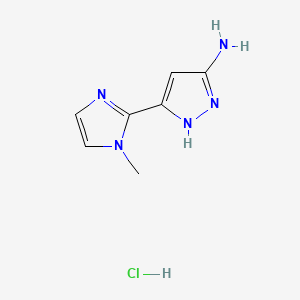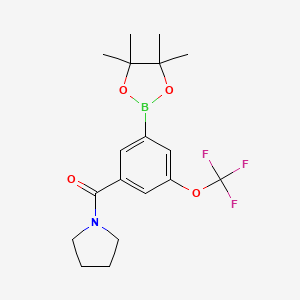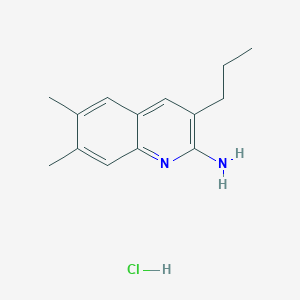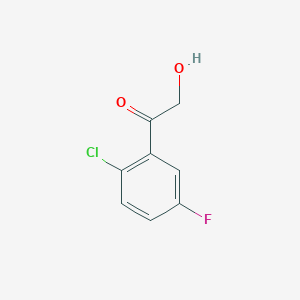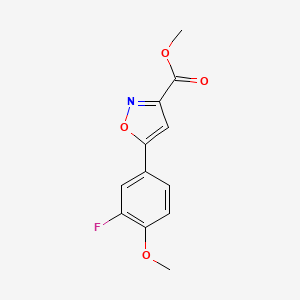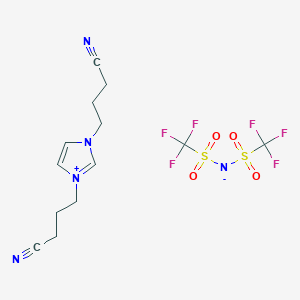
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethanesulfonyl)azanide. The reaction is carried out in an aprotic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, forming metal complexes with potential catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学研究应用
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: Used as an ionic liquid in various chemical reactions and processes due to its stability and unique properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent or in drug delivery applications.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in industrial processes such as catalysis, electrochemistry, and material science.
作用机制
The mechanism of action of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide involves its interaction with molecular targets and pathways within a given system. The imidazolium cation can interact with nucleophilic sites, while the bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-chloropropyl)imidazolium chloride
Uniqueness
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide stands out due to its unique combination of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which confer distinct chemical and physical properties
属性
CAS 编号 |
925704-81-0 |
|---|---|
分子式 |
C13H15F6N5O4S2 |
分子量 |
483.4 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N4.C2F6NO4S2/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,1-4,7-8H2;/q+1;-1 |
InChI 键 |
CMXOSFPMYHQJND-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CN1CCCC#N)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


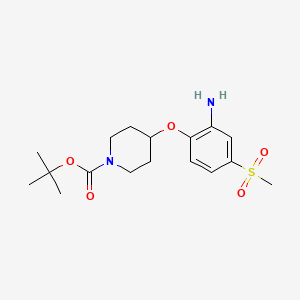
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
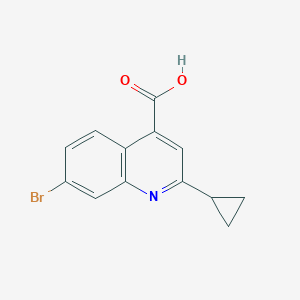

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
